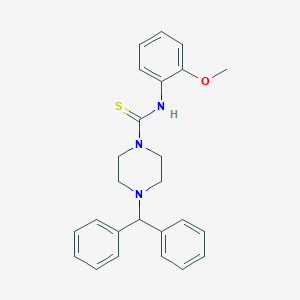
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1960s and has since become one of the most widely prescribed drugs in the world.
作用機序
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate reduces the production of prostaglandins, which results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as improve joint mobility in patients with osteoarthritis. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has also been shown to reduce the risk of cardiovascular events in patients with osteoarthritis and rheumatoid arthritis.
実験室実験の利点と制限
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate can have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate can have different effects depending on the dose and duration of treatment, which can make it difficult to compare results across different studies.
将来の方向性
There are several areas of future research for 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate. One area is the development of new formulations that can improve its bioavailability and reduce the risk of side effects. Another area is the investigation of its potential use in the treatment of cancer and other neurological disorders. Finally, there is a need for more research to understand the mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate and its effects on different cell types and tissues.
Conclusion:
In conclusion, 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic effects. It has a well-established safety profile and has been used to treat a variety of conditions. However, there are also limitations to its use, and there is a need for more research to understand its mechanism of action and potential uses in the treatment of other conditions.
合成法
The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate involves several steps. The first step is the synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl chloride from 3,4-dichlorophenylacetic acid. This is then reacted with 4-aminobenzoic acid to form 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-aminobenzoate. The final step involves the acylation of the amine group with propionic anhydride to form 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate.
科学的研究の応用
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has been extensively studied for its anti-inflammatory and analgesic effects. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
製品名 |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(propionylamino)benzoate |
|---|---|
分子式 |
C18H15Cl2NO4 |
分子量 |
380.2 g/mol |
IUPAC名 |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C18H15Cl2NO4/c1-2-17(23)21-13-6-3-11(4-7-13)18(24)25-10-16(22)12-5-8-14(19)15(20)9-12/h3-9H,2,10H2,1H3,(H,21,23) |
InChIキー |
WXJNTQHESZYVEG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)
![1-Acetyl-2,2-dimethyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2-dihydroquinoline](/img/structure/B215845.png)
![4-(4-Chlorophenyl)-1,4-dihydroindeno[1,2-d][1,3]thiazine-2,5-dione](/img/structure/B215848.png)
![3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
![2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)


![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215873.png)
![10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
![dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)